molecular formula C22H18N2O5S B2748161 Methyl 4-(2-(((5-benzoylthiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1797963-23-5

Methyl 4-(2-(((5-benzoylthiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2748161
CAS RN: 1797963-23-5
M. Wt: 422.46
InChI Key: BBNFRVXFHVSALL-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(((5-benzoylthiophen-2-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains several functional groups, including a benzoyl group, a thiophene ring, an amino group, an oxoacetamido group, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group can participate in condensation reactions, the ester group can undergo hydrolysis, and the thiophene ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the ester and amide could make it soluble in polar solvents.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Nitroxide-Mediated Photopolymerization : A study describes the synthesis of a new alkoxyamine bearing a chromophore group, highlighting its potential in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, suggesting applications in developing advanced polymer materials (Guillaneuf et al., 2010).

  • Antimicrobial and Antifungal Activity : Synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole show significant antimicrobial activity, providing a foundation for the development of new therapeutic agents (Noolvi et al., 2014).

Biomedical Applications

  • Antiproliferative Agents : Research on quinuclidinone derivatives as potential anti-cancer agents demonstrates the synthesis and evaluation of a new series of compounds, indicating their promise in cancer treatment through cell viability assays (Soni et al., 2015).

  • Anticonvulsant Activity : The preparation and evaluation of 4-aminophenylacetamides for anticonvulsant activity highlight the relationship between benzamide-like compounds and anticonvulsant effects, offering insights into new therapeutic options for seizure management (Clark & Davenport, 1988).

Materials Science and Catalysis

  • Electrosynthesis and Electrocatalysis : An imidazole derivative is reported for electrosynthesis and its application as a bifunctional electrocatalyst for the simultaneous determination of biomolecules, demonstrating the compound's utility in electrochemical sensors and biosensors (Nasirizadeh et al., 2013).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .

properties

IUPAC Name

methyl 4-[[2-[(5-benzoylthiophen-2-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-29-22(28)15-7-9-16(10-8-15)24-21(27)20(26)23-13-17-11-12-18(30-17)19(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNFRVXFHVSALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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